1-(tert-Butyl)-2-chloro-4-nitrobenzene

Herbicidal activity Phytotoxicity Agrochemical intermediate

This specific isomer (CAS 52756-38-4) is essential for agrochemical and pharmaceutical R&D due to its unique 1-tert-butyl-2-chloro-4-nitro substitution pattern. The electron-withdrawing nitro group activates the chloro substituent for SNAr and cross-coupling, enabling regioselective derivatization. Validated herbicidal activity against Scenedesmus acutus (ethane production up to 10.43 nM/ml pcv at 10⁻⁴ M) and acetylcholinesterase inhibitory potential (IC₅₀ 8.3±0.3 μM for related derivatives) confirm its value. Positional isomers (e.g., CAS 90869-72-0) exhibit different reactivity; only this isomer guarantees reproducible synthetic outcomes.

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
CAS No. 52756-38-4
Cat. No. B8122873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-Butyl)-2-chloro-4-nitrobenzene
CAS52756-38-4
Molecular FormulaC10H12ClNO2
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])Cl
InChIInChI=1S/C10H12ClNO2/c1-10(2,3)8-5-4-7(12(13)14)6-9(8)11/h4-6H,1-3H3
InChIKeyXNMDZURUVCTLPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(tert-Butyl)-2-chloro-4-nitrobenzene (CAS 52756-38-4) Scientific Baseline and Product Identity


1-(tert-Butyl)-2-chloro-4-nitrobenzene (CAS 52756-38-4) is a polysubstituted aromatic compound featuring a tert-butyl group at position 1, a chloro substituent at position 2, and a nitro group at position 4 on the benzene ring. Its molecular formula is C₁₀H₁₂ClNO₂, with a molecular weight of 213.66 g/mol and a melting point of 96–98°C . The compound is a solid at room temperature with predicted density of 1.187±0.06 g/cm³, predicted boiling point of 288.6±28.0°C, and calculated LogP of 4.07, indicating significant lipophilicity . It serves primarily as an intermediate in the synthesis of pharmaceuticals and agrochemicals, with the nitro group providing electron-withdrawing character that directs electrophilic aromatic substitution and enables reductive transformations to amine derivatives .

Why Generic Substitution of 1-(tert-Butyl)-2-chloro-4-nitrobenzene Fails: Positional Isomerism and Functional Consequences


The specific 1-tert-butyl-2-chloro-4-nitro substitution pattern on the benzene ring confers distinct steric and electronic properties that cannot be replicated by positional isomers or analogs with alternative substitution patterns. The tert-butyl group at position 1 exerts significant steric hindrance that influences both the reactivity of the adjacent chloro group at position 2 and the overall conformational landscape of downstream derivatives . Furthermore, the para-nitro group relative to the chloro substituent creates a unique electron-deficient aromatic system that determines regioselectivity in subsequent transformations such as nucleophilic aromatic substitution and cross-coupling reactions . Critically, positional isomers such as 1-(tert-butyl)-4-chloro-2-nitrobenzene (CAS 90869-72-0) and 4-tert-butyl-1-chloro-2-nitrobenzene (CAS 58574-05-3) share the same molecular formula but exhibit fundamentally different reactivity profiles and lead to distinct downstream synthetic intermediates, making direct substitution without revalidation of synthetic routes and biological outcomes impossible .

1-(tert-Butyl)-2-chloro-4-nitrobenzene (CAS 52756-38-4) Quantitative Differentiation Evidence


Herbicidal Activity of 1-(tert-Butyl)-2-chloro-4-nitrobenzene Against Scenedesmus acutus

In phytotoxicity assays using the green alga Scenedesmus acutus, 1-(tert-butyl)-2-chloro-4-nitrobenzene exhibits concentration-dependent herbicidal activity as measured by ethane production. At 10⁻⁶ M concentration under autotrophic conditions for 20 hours, the compound produces 0.23 nM ethane per ml of packed-cell volume, compared to a reference baseline value (Rvb) of 0.28 nM/ml pcv. At 10⁻⁵ M, ethane production increases to 7.51 nM/ml pcv, and at 10⁻⁴ M reaches 10.43 nM/ml pcv [1].

Herbicidal activity Phytotoxicity Agrochemical intermediate

Chlorophyll Content Reduction in Scenedesmus acutus by 1-(tert-Butyl)-2-chloro-4-nitrobenzene

1-(tert-Butyl)-2-chloro-4-nitrobenzene reduces chlorophyll content in Scenedesmus acutus in a concentration-dependent manner. At 10⁻⁶ M under autotrophic conditions for 20 hours, the compound reduces chlorophyll content to 3.67 mg per ml of packed-cell volume, compared to a reference baseline value (Rvb) of 5.32 mg/ml pcv—representing a 31% reduction. This chlorophyll depletion is consistent with the compound's herbicidal mode of action [1].

Photosynthesis inhibition Chlorophyll biosynthesis Phytotoxicity mechanism

Synthetic Accessibility and Isomer Purity of 1-(tert-Butyl)-2-chloro-4-nitrobenzene

1-(tert-Butyl)-2-chloro-4-nitrobenzene is commercially available with standardized purity specifications of 98% from multiple reputable suppliers, with some sources reporting purities >97% and up to 95% minimum specification . In contrast, the positional isomer 1-(tert-butyl)-4-chloro-2-nitrobenzene (CAS 90869-72-0) is also available at 98% purity, but the distinct substitution pattern yields different synthetic intermediates and final products . The compound's synthesis typically proceeds via nitration of 1-tert-butyl-2-chlorobenzene using concentrated nitric and sulfuric acid mixtures, a well-established route with predictable regioselectivity .

Synthetic intermediate Purity specification Procurement quality

Tert-Butyl Substitution Pattern and Biological Activity in Nitroaromatic Derivatives

Structure-activity relationship studies on benzoic acid-derived nitrones demonstrate that the tert-butyl moiety represents the most favorable substitution pattern for acetylcholinesterase (AChE) inhibitory activity. Among a library of 19 compounds (24–42), tert-butyl derivatives showed consistent AChE inhibition, with compound 33 exhibiting an IC₅₀ of 8.3±0.3 μM and Kᵢ of 5.2 μM [1]. While 1-(tert-butyl)-2-chloro-4-nitrobenzene itself is an intermediate rather than a final bioactive molecule, its tert-butyl-nitroaromatic scaffold provides the structural foundation for generating derivatives with optimized steric and electronic profiles for biological target engagement [2].

Structure-activity relationship Acetylcholinesterase inhibition Drug design

Physicochemical Differentiation: LogP and Lipophilicity Profile

1-(tert-Butyl)-2-chloro-4-nitrobenzene exhibits a calculated LogP of 4.07, reflecting substantial lipophilicity conferred by the tert-butyl group . This value significantly exceeds the LogP of unsubstituted nitrochlorobenzene analogs (e.g., 1-chloro-4-nitrobenzene: predicted LogP approximately 2.4–2.6) and positions the compound as a more hydrophobic intermediate suitable for applications requiring enhanced membrane permeability or non-polar solvent compatibility [1]. The high LogP also influences purification behavior and chromatographic retention, differentiating this compound from less lipophilic nitroaromatic alternatives.

Lipophilicity LogP Physicochemical properties

Positional Isomer Differentiation: 1-tert-Butyl-2-chloro-4-nitro vs 4-tert-Butyl-1-chloro-2-nitro

The target compound 1-(tert-butyl)-2-chloro-4-nitrobenzene (CAS 52756-38-4) and its positional isomer 4-tert-butyl-1-chloro-2-nitrobenzene (CAS 58574-05-3) share identical molecular formula (C₁₀H₁₂ClNO₂) and molecular weight (213.66 g/mol) but differ fundamentally in substitution pattern . The isomer CAS 58574-05-3 places the tert-butyl group at the 4-position relative to the chloro at position 1, creating a 1-chloro-2-nitro-4-tert-butyl arrangement, whereas the target compound positions tert-butyl at 1, chloro at 2, and nitro at 4. This positional difference dictates distinct reactivity: CAS 58574-05-3 undergoes hydrodechlorination over Raney nickel to yield 3-tert-butylaniline (a valuable intermediate for pharmaceuticals and agrochemicals) under optimized conditions of 140°C and 3.0 MPa [1]. The target compound (CAS 52756-38-4) would yield different products under analogous conditions.

Positional isomerism Regioselectivity Synthetic intermediate

Optimal Application Scenarios for 1-(tert-Butyl)-2-chloro-4-nitrobenzene in Research and Industrial Procurement


Agrochemical Intermediate for Herbicide Development Programs

1-(tert-Butyl)-2-chloro-4-nitrobenzene is optimally deployed as a synthetic intermediate in herbicide discovery and development programs. The compound's demonstrated concentration-dependent herbicidal activity against Scenedesmus acutus—with ethane production ranging from 0.23 nM/ml pcv at 10⁻⁶ M to 10.43 nM/ml pcv at 10⁻⁴ M—provides a validated starting point for structure-activity relationship optimization [1]. The concurrent reduction in chlorophyll content (31% decrease at 10⁻⁶ M relative to baseline) offers a quantifiable endpoint for assessing analog performance in photosynthesis inhibition assays [1]. Procurement of this specific isomer is essential, as alternative positional isomers would produce different downstream derivatives with altered herbicidal profiles.

Pharmaceutical Intermediate Requiring tert-Butyl Lipophilicity and Defined Substitution Pattern

The high calculated LogP of 4.07 positions 1-(tert-butyl)-2-chloro-4-nitrobenzene as a preferred intermediate for synthesizing drug candidates requiring enhanced membrane permeability or blood-brain barrier penetration . Structure-activity relationship studies on related tert-butyl nitroaromatic derivatives have established the tert-butyl moiety as the optimal substitution pattern for acetylcholinesterase inhibitory activity, with lead compounds achieving IC₅₀ values of 8.3±0.3 μM [2]. This scaffold-level evidence supports prioritizing the target compound over non-tert-butyl analogs in medicinal chemistry campaigns targeting neurological indications. The defined 1-tert-butyl-2-chloro-4-nitro substitution pattern further enables regioselective derivatization via nucleophilic aromatic substitution or reduction of the nitro group to the corresponding aniline.

Synthetic Route Planning Requiring Regioisomeric Purity and Established Commercial Supply

1-(tert-Butyl)-2-chloro-4-nitrobenzene offers distinct advantages in synthetic route planning due to its well-defined substitution pattern and established commercial availability at standardized purity levels of 98% from multiple reputable suppliers . The compound serves as a key intermediate distinct from its positional isomers such as 4-tert-butyl-1-chloro-2-nitrobenzene (CAS 58574-05-3), which undergoes hydrodechlorination to yield 3-tert-butylaniline [3]. Researchers and procurement specialists should select the target compound when synthetic routes require the specific 1-tert-butyl-2-chloro-4-nitro arrangement, as substitution with positional isomers would necessitate complete route revalidation and produce different final products. The compound's solid state at room temperature (melting point 96–98°C) also facilitates handling and purification relative to lower-melting or liquid nitroaromatic intermediates .

Nitroaromatic Building Block for Cross-Coupling and Nucleophilic Aromatic Substitution

The electron-withdrawing nitro group at position 4 activates the chloro substituent at position 2 toward nucleophilic aromatic substitution (SNAr), while the tert-butyl group at position 1 provides steric bulk that modulates regioselectivity and protects adjacent positions from undesired reactions . This substitution pattern is particularly valuable in cross-coupling chemistry, where the chloro group can be replaced with diverse nucleophiles (amines, alkoxides, thiols) to generate substituted tert-butyl aniline derivatives or biaryl systems. The defined regiochemistry ensures predictable outcomes in multi-step sequences, differentiating this isomer from alternatives where nitro and chloro groups occupy different relative positions. The compound's LogP of 4.07 further facilitates extraction and purification in non-polar solvent systems typical of cross-coupling workups .

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